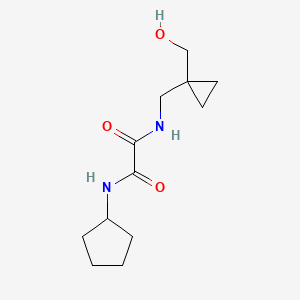

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Description

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a specialized oxalamide derivative featuring a cyclopentyl group on one nitrogen atom and a (1-(hydroxymethyl)cyclopropyl)methyl substituent on the adjacent nitrogen. The compound’s structure combines a cyclopropane ring with a hydroxymethyl moiety, which may confer unique steric and electronic properties. Such structural motifs are often employed in medicinal chemistry to modulate solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N'-cyclopentyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-8-12(5-6-12)7-13-10(16)11(17)14-9-3-1-2-4-9/h9,15H,1-8H2,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOBZCNUZMYHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopentyl-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.308 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, leading to various biological effects, although the precise pathways are still under investigation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects in mammalian cells. For instance, studies on related oxalamides have shown potential in inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . This inhibition could lead to increased apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. A summary of cytotoxicity results is presented in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of topoisomerase II |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Intermediate : Cyclopentylamine reacts with oxalyl chloride to form an oxalamide intermediate.

- Final Product Formation : The intermediate is then reacted with (1-hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the final product.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of related oxalamides, including this compound, demonstrating significant inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

In Vivo Toxicity Assessment

In vivo studies have been conducted to assess the toxicity profiles of this compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed in animal models, supporting its safety for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives are a versatile class of molecules with diverse applications in drug discovery and materials science.

Structural and Functional Comparisons

Physicochemical Properties (Inferred)

| Property | Target Compound | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | N1,N2-Dimethylcyclohexane-1,2-Diamine |

|---|---|---|---|

| Molecular Weight | ~320–340 g/mol | ~350–370 g/mol | ~170–190 g/mol |

| logP | ~2.5–3.5 (moderate lipophilicity) | ~3.5–4.5 (higher lipophilicity due to CF₃) | ~1.0–2.0 (low lipophilicity) |

| Solubility | Moderate (hydroxymethyl aids H-bonding) | Moderate (polar hydroxypropyl vs. lipophilic CF₃) | Low (rigid cyclohexane backbone) |

Key Findings from Structural Analogues

Cyclopropane vs.

Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound likely improves aqueous solubility relative to the trifluoromethyl group in N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, albeit at the cost of reduced metabolic resistance.

Aromatic vs. Aliphatic Substituents : Pyridine-containing analogues (e.g., N2-(1-(pyridin-4-yl)propyl)pyridine-2,3-diamine) exhibit stronger intermolecular interactions but may face challenges in blood-brain barrier penetration compared to aliphatic derivatives .

Research Implications and Limitations

While the comparison highlights the target compound’s unique features, direct experimental data (e.g., binding affinities, pharmacokinetics) remains unavailable. The analysis relies heavily on extrapolation from structural analogs listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals) and general principles of medicinal chemistry. Further studies are needed to validate its biological activity and optimize its profile for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.